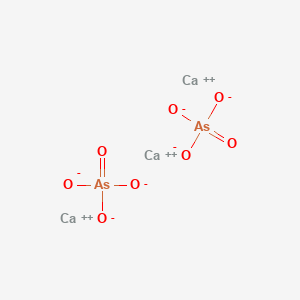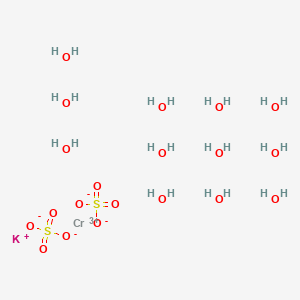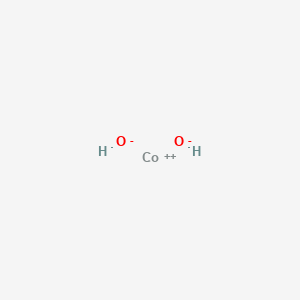
Manganese pyrophosphate
Overview
Description
Manganese pyrophosphate is an inorganic compound with the chemical formula Mn₂P₂O₇. It is a type of pyrophosphate, which is a class of compounds containing the pyrophosphate anion (P₂O₇)⁴⁻. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese pyrophosphate can be synthesized through several methods. One common approach involves the reaction of manganese dioxide (MnO₂) with divalent manganese phosphate in the presence of water as a reaction medium. The process includes grinding, filtering, washing, drying, and roasting to obtain nanoporous this compound . Another method involves dissolving a soluble bivalent manganese salt and soluble pyrophosphate in a mixed solution of ethanol and water, followed by hydrothermal reaction, filtration, washing, and drying to produce flaky this compound microcrystals .
Industrial Production Methods: Industrial production of this compound typically involves the direct precipitation method. This method uses manganous nitrate and phosphamide as raw materials, which are reacted in an aqueous solution to form this compound. The intermediate product is then heated to form the final compound .
Chemical Reactions Analysis
Types of Reactions: Manganese pyrophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in basic solutions, hydrogen peroxide (H₂O₂) can oxidize manganese (II) to manganese (IV), forming manganese dioxide (MnO₂) as a brown precipitate .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in basic solutions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Reactions with other metal ions to form mixed-metal pyrophosphates.
Major Products:
Oxidation: Manganese dioxide (MnO₂).
Reduction: Manganese (II) compounds.
Substitution: Mixed-metal pyrophosphates, such as Na₂Fe₀.₅Mn₀.₅P₂O₇.
Scientific Research Applications
Manganese pyrophosphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structural properties.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging.
Mechanism of Action
Manganese pyrophosphate can be compared with other similar compounds, such as iron pyrophosphate and zinc pyrophosphate. These compounds share similar structural features but differ in their chemical and physical properties:
Iron Pyrophosphate (Fe₂P₂O₇): Used as a cathode material in lithium-ion batteries, offering different electrochemical properties compared to this compound.
Zinc Pyrophosphate (Zn₂P₂O₇): Known for its thermal stability and adsorption properties, making it useful in various industrial applications.
Uniqueness of this compound: this compound stands out due to its high specific surface area, unique structural properties, and versatility in various applications. Its ability to form strong complexes and its catalytic properties make it a valuable compound in both scientific research and industrial applications .
Comparison with Similar Compounds
- Iron Pyrophosphate (Fe₂P₂O₇)
- Zinc Pyrophosphate (Zn₂P₂O₇)
- Sodium Iron Manganese Pyrophosphate (Na₂Fe₀.₅Mn₀.₅P₂O₇)
Properties
IUPAC Name |
manganese;phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEHDSCOURWIMY-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO7P2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886069 | |
| Record name | Diphosphoric acid, manganese(4+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53731-35-4 | |
| Record name | Manganese pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053731354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, manganese(4+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphosphoric acid, manganese(4+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese diphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQM6K55625 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















